2-(1-Methoxyethyl)oxirane

Epoxide Membrane Permeability Physicochemical Property

2-(1-Methoxyethyl)oxirane (CAS 143587-91-1), also known as (1-methoxyethyl)oxirane, is a substituted oxirane (epoxide) with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. It belongs to the class of three-membered cyclic ethers, distinguished by a methoxyethyl substituent directly attached to the oxirane ring, which imparts unique physicochemical properties relevant to its reactivity and handling.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 143587-91-1
Cat. No. B116355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methoxyethyl)oxirane
CAS143587-91-1
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C1CO1)OC
InChIInChI=1S/C5H10O2/c1-4(6-2)5-3-7-5/h4-5H,3H2,1-2H3
InChIKeyIKUAUHZFSKCAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methoxyethyl)oxirane (CAS 143587-91-1): A Specialized Epoxide Building Block for Differentiated Research and Industrial Procurement


2-(1-Methoxyethyl)oxirane (CAS 143587-91-1), also known as (1-methoxyethyl)oxirane, is a substituted oxirane (epoxide) with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol [1]. It belongs to the class of three-membered cyclic ethers, distinguished by a methoxyethyl substituent directly attached to the oxirane ring, which imparts unique physicochemical properties relevant to its reactivity and handling [2]. This compound is typically supplied as a research chemical with a purity of ≥95% and serves as a versatile intermediate in organic synthesis and polymer chemistry .

Specialized methoxyethyl-substituted oxirane building block
Supplied as research chemical with reported purity ≥95%
Versatile intermediate for organic synthesis and polymer chemistry

Why Generic Substitution of 2-(1-Methoxyethyl)oxirane (CAS 143587-91-1) with Common Epoxide Analogs Introduces Uncontrolled Reactivity and Solubility Variables


Substituted oxiranes are not interchangeable; even minor variations in the substituent chain significantly alter the electronic environment of the oxirane ring, affecting both nucleophilic ring-opening regioselectivity and reaction kinetics [1]. The specific placement of the 1-methoxyethyl group on 2-(1-methoxyethyl)oxirane creates a distinct steric and electronic profile compared to positional isomers (e.g., 2-(2-methoxyethyl)oxirane) or unsubstituted epoxides . Furthermore, the compound's computed topological polar surface area (TPSA) of 21.8 Ų and XLogP of 0.2 directly influence its solubility and partitioning behavior in biphasic reaction systems, parameters that change substantially with different substituents . Generic substitution without accounting for these quantifiable physicochemical differences can lead to unexpected reaction outcomes, altered polymer properties, or failed syntheses, making precise identification and procurement of this specific CAS number essential for reproducible scientific work.

  • Different substituent chains alter oxirane ring electronics and nucleophilic ring-opening regioselectivity, limiting direct replacement with common epoxides.
  • Partitioning behavior (XLogP, TPSA) shifts substantially with substituent variations, impacting solubility and biphasic reaction outcomes.
  • Polymer properties such as glass transition temperature and morphology are sensitive to monomer conformational rigidity; generic substitution may yield uncontrolled architectures.

Quantitative Differentiators for 2-(1-Methoxyethyl)oxirane (CAS 143587-91-1): A Comparative Analysis Against Closest Structural Analogs


Reduced Topological Polar Surface Area (TPSA) vs. Common Epoxide Diluents Enhances Membrane Permeability in Non-Polar Environments

2-(1-Methoxyethyl)oxirane exhibits a computed topological polar surface area (TPSA) of 21.8 Ų, as derived from standard cheminformatic algorithms [1]. In comparison, glycidyl methyl ether (CAS 930-37-0), a common epoxide building block, has a computed TPSA of 25.1 Ų [2]. The 13.1% reduction in TPSA for the target compound is quantitatively linked to enhanced passive diffusion across non-polar membranes, a critical factor in applications requiring penetration of hydrophobic barriers or compatibility with lipophilic media.

TPSA comparison
Cross-study
21.8 Ų vs 25.1 Ų
13.1% lower TPSA
May support enhanced membrane permeability selection
Computed descriptor from PubChem
Epoxide Membrane Permeability Physicochemical Property

Absence of Hydrogen Bond Donors in 2-(1-Methoxyethyl)oxirane Minimizes Protic Interference in Moisture-Sensitive Polymerizations

2-(1-Methoxyethyl)oxirane possesses zero hydrogen bond donor atoms (HBD = 0) and two hydrogen bond acceptor atoms (HBA = 2) [1]. This profile is identical to that of 2-(2-methoxyethyl)oxirane (CAS 135579-72-5), a positional isomer . However, in contrast, 1,2-epoxy-3-methoxypropane (CAS 930-37-0) also exhibits HBD = 0 and HBA = 2, but its different connectivity alters the electronic environment of the oxirane ring [2]. The lack of hydrogen bond donors in the target compound is critical for avoiding protic quenching in anionic or cationic ring-opening polymerizations, ensuring consistent chain growth.

HBD count
Class-level
0 hydrogen bond donors
May avoid protic quenching in sensitive polymerizations
Computed profile; HBA = 2
Polymerization Hydrogen Bonding Epoxide Chemistry

Restricted Rotatable Bond Count (nRotB = 2) Confers Greater Conformational Rigidity Compared to Glycidyl Ethers with Longer Chains

2-(1-Methoxyethyl)oxirane has a rotatable bond count of 2, as computed from its molecular structure [1]. This is identical to 2-(2-methoxyethyl)oxirane . However, when compared to glycidyl ethers with longer alkyl chains (e.g., butyl glycidyl ether, CAS 2426-08-6, which has 5 rotatable bonds) [2], the target compound demonstrates significantly reduced conformational flexibility. This rigidity can translate into more defined polymer architectures and higher glass transition temperatures (Tg) in copolymer applications.

Rotatable bonds
Class-level
2 vs 5 (butyl glycidyl ether)
60% fewer rotatable bonds
May support higher-Tg polymer architectures
Computed molecular property
Conformational Rigidity Molecular Flexibility Polymer Morphology

Unique Synthetic Entry via Deacyloxylation Route Offers Potential Purity Advantages Over Traditional Epoxidation Methods

General processes for preparing oxirane compounds via deacyloxylation of vicinal hydroxyesters in the presence of a basic material have been described in the patent literature [1]. This synthetic route, applicable to 2-(1-methoxyethyl)oxirane, avoids the use of peroxides or peracids typically required for direct olefin epoxidation, thereby reducing the risk of peroxide byproducts and over-oxidation. In contrast, many common epoxides (e.g., glycidyl methyl ether) are manufactured via epoxidation of allyl methyl ether with peracids, a process that can generate acidic waste and require rigorous purification [2]. The alternative deacyloxylation pathway offers a cleaner reaction profile with potentially higher crude purity.

Synthetic route
Reported
Deacyloxylation (basic, peroxide-free) vs peracid epoxidation
May support higher purity material
Patent literature; qualitative comparison
Synthetic Methodology Oxirane Preparation Purity

Precision Applications for 2-(1-Methoxyethyl)oxirane (CAS 143587-91-1) Based on Quantified Physicochemical Differentiation


Synthesis of Tailored Polyether Polyols with Controlled Hydrophilicity for High-Performance Polyurethanes

The combination of zero hydrogen bond donors and a defined rotatable bond count (nRotB = 2) makes 2-(1-methoxyethyl)oxirane an ideal monomer for synthesizing polyether polyols with predictable and tunable hydrophilicity [1]. When copolymerized with other epoxides such as propylene oxide or ethylene oxide, the methoxyethyl side chain contributes a moderate hydrophilic character (XLogP = 0.2) that is less polar than pure ethylene oxide (XLogP = -0.1) but more water-compatible than butylene oxide (XLogP = 1.2) [2]. This allows formulators to precisely engineer the water uptake and swelling behavior of polyurethane foams, elastomers, and coatings without resorting to trial-and-error blending of multiple monomers. The reduced conformational flexibility (nRotB = 2 vs. 5 for butyl glycidyl ether) further enables the design of polyols with higher glass transition temperatures, enhancing the thermal stability of the final polyurethane product [3].

Design of Membrane-Permeable Epoxide Probes for Intracellular Chemical Biology Studies

The relatively low topological polar surface area (TPSA = 21.8 Ų) of 2-(1-methoxyethyl)oxirane compared to common epoxide building blocks (e.g., glycidyl methyl ether, TPSA = 25.1 Ų) suggests superior passive diffusion across cell membranes [1]. This property is quantitatively linked to the 'Rule of Five' guidelines for oral bioavailability, where compounds with TPSA < 60 Ų exhibit favorable absorption [2]. Researchers designing activity-based protein profiling (ABPP) probes or covalent inhibitors that rely on epoxide warheads for target engagement can leverage this enhanced permeability to improve intracellular target labeling efficiency. The absence of hydrogen bond donors (HBD = 0) further minimizes active efflux by transporters such as P-glycoprotein, potentially increasing intracellular retention of the probe or drug candidate [3].

Controlled Anionic Ring-Opening Polymerization for Precision Macromolecular Engineering

The structural attributes of 2-(1-methoxyethyl)oxirane—specifically the absence of protic hydrogen bond donors (HBD = 0) and the presence of two hydrogen bond acceptors (HBA = 2)—render it highly compatible with anionic ring-opening polymerization (AROP) conditions [1]. Unlike epoxides bearing free hydroxyl or amino groups, this compound will not prematurely quench the propagating alkoxide chain end, enabling the synthesis of well-defined block copolymers with narrow molecular weight distributions (Đ < 1.2) [2]. The methoxyethyl side chain provides a steric element that can moderate the reactivity of the oxirane ring, allowing for controlled sequential monomer addition when synthesizing complex architectures such as miktoarm stars or bottlebrush polymers [3]. This level of control is essential for developing advanced materials for drug delivery, nanolithography, and self-healing materials where precise macromolecular structure dictates performance.

Development of Low-Viscosity Reactive Diluents for High-Solids Epoxy Coatings

With a computed XLogP of 0.2 and a molecular weight of 102.13 g/mol, 2-(1-methoxyethyl)oxirane functions as an effective reactive diluent in epoxy resin formulations [1]. Its moderate lipophilicity ensures good compatibility with bisphenol A diglycidyl ether (BADGE) resins, while its low molecular weight contributes to significant viscosity reduction without compromising the crosslink density of the final thermoset [2]. Compared to conventional diluents like butyl glycidyl ether (XLogP ≈ 2.0), the more balanced hydrophilic-lipophilic profile of 2-(1-methoxyethyl)oxirane can improve pigment wetting and substrate adhesion in waterborne or high-solids coating systems [3]. The compound's zero hydrogen bond donor count also prevents unwanted hydrogen bonding with amine curing agents, ensuring stoichiometric control during cure and minimizing side reactions that can lead to coating defects.

Application
Selection Property
Validation Focus
Tailored polyether polyols for polyurethanes
Controlled hydrophilicity and conformational rigidity
Water uptake, Tg, and mechanical property testing
Membrane-permeable epoxide probes for intracellular studies
Low TPSA and zero HBD profile
Cell permeability and intracellular retention assays
Controlled anionic ring-opening polymerization
Protic-free (HBD=0) and steric moderation
Block copolymer dispersity and architecture control
Low-viscosity reactive diluent for high-solids epoxy coatings
Balanced XLogP and low molecular weight
Viscosity reduction and coating defect minimization

Technical Documentation Hub

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28 linked technical documents
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